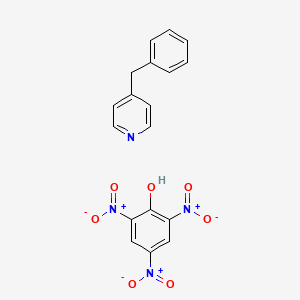

4-benzylpyridine;2,4,6-trinitrophenol

Description

4-Benzylpyridine is a pyridine derivative with a benzyl substituent at the 4-position. It is primarily utilized as a ligand in coordination polymers and metal-organic frameworks (MOFs). For example, a Cd(II)-based coordination polymer, [Cd(4-bpd)(3-cbn)₂]ₙ (where 4-bpd = 4-benzylpyridine derivative), exhibits luminescent properties and selectively detects 2,4,6-trinitrophenol (TNP) via fluorescence quenching .

2,4,6-Trinitrophenol (TNP), also known as picric acid, is a nitroaromatic compound with three nitro groups symmetrically arranged on a phenol ring. It is a potent explosive, surpassing traditional explosives like TNT in detonation velocity . TNP is also used in dyes, pyrotechnics, leather processing, and pharmaceuticals . Its environmental persistence and toxicity (e.g., acute toxicity in Fischer 344 rats ) make it a hazardous pollutant requiring advanced detection methods .

Properties

CAS No. |

6294-59-3 |

|---|---|

Molecular Formula |

C18H14N4O7 |

Molecular Weight |

398.3 g/mol |

IUPAC Name |

4-benzylpyridine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C12H11N.C6H3N3O7/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H,10H2;1-2,10H |

InChI Key |

BMRBVFZVRJYTPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzylpyridine: can be synthesized by reacting benzyl chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

2,4,6-Trinitrophenol: is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .

Industrial Production Methods

Industrial production of 4-Benzylpyridine involves the same basic synthetic route but on a larger scale, with additional purification steps to ensure high purity .

2,4,6-Trinitrophenol: is produced industrially by a similar nitration process, with stringent safety measures due to its explosive nature .

Chemical Reactions Analysis

Types of Reactions

4-Benzylpyridine: undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form benzylpyridinium salts.

Reduction: Can be reduced to form 4-benzylpiperidine.

Substitution: Undergoes electrophilic substitution reactions at the pyridine ring.

2,4,6-Trinitrophenol: undergoes:

Reduction: Can be reduced to form aminophenols.

Nitration: Can undergo further nitration under specific conditions.

Substitution: Reacts with bases to form picrate salts.

Common Reagents and Conditions

Oxidation of 4-Benzylpyridine: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction of 2,4,6-Trinitrophenol: Common reducing agents include iron and hydrochloric acid

Major Products

Oxidation of 4-Benzylpyridine: Benzylpyridinium salts.

Reduction of 2,4,6-Trinitrophenol: Aminophenols

Scientific Research Applications

4-Benzylpyridine: is used in:

Pharmaceuticals: As an intermediate in the synthesis of various drugs.

Organic Synthesis: As a building block for more complex molecules.

2,4,6-Trinitrophenol: is used in:

Explosives: Due to its high explosive power.

Dyes: As a precursor for various dyes.

Analytical Chemistry: As a reagent for detecting metals.

Mechanism of Action

4-Benzylpyridine: acts primarily as a ligand in coordination chemistry, forming complexes with metal ions. It can also act as a base in organic reactions .

2,4,6-Trinitrophenol: exerts its effects through its nitro groups, which can undergo redox reactions. It acts as an uncoupler of oxidative phosphorylation in biological systems, disrupting ATP production .

Comparison with Similar Compounds

Key Research Findings

- Sensor Development : The Cd(II)-4-bpd coordination polymer demonstrates a fluorescence lifetime increase from 0.497 ns to 2.384 ns upon TNP exposure, indicating strong interaction .

- Environmental Impact : Microbial degradation of TNP is hindered by its three nitro groups, requiring specialized pathways for mineralization .

- Toxicity Profile : TNP’s LD₅₀ in rats is 120 mg/kg, with rapid distribution to organs like the liver and kidneys .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.